![molecular formula C5H2BrIOS B2995210 5-Bromo-2-iodothiophene-3-carbaldehyde CAS No. 1049800-81-8](/img/structure/B2995210.png)
5-Bromo-2-iodothiophene-3-carbaldehyde
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Overview
Description
5-Bromo-2-iodothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 1049800-81-8 . It has a molecular weight of 316.94 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodothiophene-3-carbaldehyde consists of a five-membered thiophene ring with bromine and iodine substituents, and a carbaldehyde group .Physical And Chemical Properties Analysis
5-Bromo-2-iodothiophene-3-carbaldehyde is a powder at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
Thiophene-based analogs, such as 5-Bromo-2-iodothiophene-3-carbaldehyde, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Given the structural similarity, 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The bromo and iodo groups in 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially enhance these properties.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The unique electronic properties of 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be exploited in this context.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of bromo and iodo groups in 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially enhance the light-emitting properties of these devices.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be used to synthesize new drugs with these properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-iodothiophene-3-carbaldehyde are currently unknown . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-iodothiophene-3-carbaldehyde . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.
properties
IUPAC Name |
5-bromo-2-iodothiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIOS/c6-4-1-3(2-8)5(7)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHYEWOCDYDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodothiophene-3-carbaldehyde |
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